molecular formula C11H15Br B8455618 1-Bromo-2,5-undecadiyne

1-Bromo-2,5-undecadiyne

Cat. No.: B8455618
M. Wt: 227.14 g/mol
InChI Key: FJEXIKVDZUINLO-UHFFFAOYSA-N
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Description

However, analogous bromo-alkynes, such as 1-Bromo-2,5-octadiyne (CAS 1558-79-8), are documented . These compounds feature terminal bromine atoms and conjugated triple bonds, making them valuable intermediates in organic synthesis, particularly for cyclization reactions and cross-coupling protocols. While structural specifics for the undecadiyne variant (11-carbon chain) are absent in the evidence, insights can be inferred from shorter-chain homologs like 1-bromohept-2-yne (7 carbons) and 1-bromobut-2-yne (4 carbons) .

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-bromoundeca-2,5-diyne

InChI

InChI=1S/C11H15Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-5,8,11H2,1H3

InChI Key

FJEXIKVDZUINLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bromo-Alkynes

The following table compares 1-Bromo-2,5-octadiyne (as the closest analog) with structurally related bromo-alkynes from the evidence:

Compound Name CAS Number Molecular Formula Chain Length Triple Bond Positions Key Applications/Reactivity
1-Bromo-2,5-octadiyne 1558-79-8 C₈H₇Br 8 carbons 2,5 Cyclization reactions, gold-catalyzed syntheses
1-Bromobut-2-yne 3355-28-0 C₄H₅Br 4 carbons 2 Cross-coupling (e.g., Sonogashira)
1-Bromopent-2-yne 16400-32-1 C₅H₇Br 5 carbons 2 Pharmaceutical intermediate synthesis
1-Bromohept-2-yne 18495-26-6 C₇H₁₁Br 7 carbons 2 Polymer precursors, material science

Key Findings:

Chain Length and Reactivity : Longer-chain bromo-alkynes (e.g., octadiyne) exhibit enhanced stability and are preferred in cyclization reactions due to their extended conjugation, which facilitates regioselective bond formation . Shorter analogs like 1-bromobut-2-yne are more volatile and reactive in cross-coupling reactions.

Triple Bond Positioning : The presence of conjugated triple bonds (as in 1-Bromo-2,5-octadiyne) enables unique reactivity in gold-catalyzed enyne cyclizations, unlike single triple-bond analogs .

Synthetic Utility : Bromo-alkynes with terminal bromine atoms serve as electrophilic partners in nucleophilic substitutions, while internal alkynes (e.g., 3-Bromo-1-butyne) are less reactive due to steric hindrance .

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